3-(Chloromethyl)-2,5-dimethylpyrazine
Overview
Description
3-(Chloromethyl)-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a chloromethyl group at position 3 and two methyl groups at positions 2 and 5 makes this compound unique. It is used in various chemical and industrial applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-dimethylpyrazine typically involves the chloromethylation of 2,5-dimethylpyrazine. This process can be achieved through the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 3-(aminomethyl)-2,5-dimethylpyrazine, 3-(thiomethyl)-2,5-dimethylpyrazine, etc.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(methyl)-2,5-dimethylpyrazine.
Scientific Research Applications
3-(Chloromethyl)-2,5-dimethylpyrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and flavoring agents due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,5-dimethylpyrazine depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity .
Comparison with Similar Compounds
- 3-(Chloromethyl)-2,5-dimethylpyridine
- 3-(Chloromethyl)-2,5-dimethylthiazole
- 3-(Chloromethyl)-2,5-dimethylimidazole
Comparison: 3-(Chloromethyl)-2,5-dimethylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities due to the electronic effects of the nitrogen atoms in the pyrazine ring .
Properties
IUPAC Name |
3-(chloromethyl)-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRPCTNJCCPDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608675 | |
Record name | 3-(Chloromethyl)-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921040-00-8 | |
Record name | 3-(Chloromethyl)-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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